4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 2,5-dimethylphenylhydrazine with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Substitution Reactions: The introduction of the butoxy group and the benzamide moiety can be achieved through nucleophilic substitution reactions. For instance, the reaction of the oxadiazole intermediate with butyl bromide in the presence of a base can introduce the butoxy group. Similarly, the reaction with benzoyl chloride can yield the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: Oxadiazole derivatives, including this compound, have been explored for their potential use as pesticides and herbicides due to their ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.
Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives include 2,5-dimethyl-1,3,4-oxadiazole, 5-phenyl-1,3,4-oxadiazole, and 2-butyl-1,3,4-oxadiazole.
Uniqueness: The presence of the butoxy group and the benzamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other oxadiazole derivatives. These structural features may enhance its solubility, stability, and biological activity.
Properties
IUPAC Name |
4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-12-26-17-10-8-16(9-11-17)19(25)22-21-24-23-20(27-21)18-13-14(2)6-7-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALJLRRAZBDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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